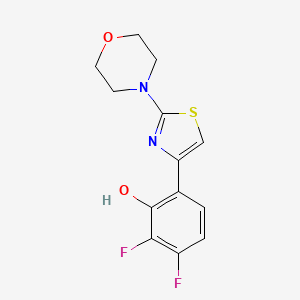
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorine, hydroxyl, iodine, and carboxylic acid groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of 7-chloro-4-hydroxyquinoline-3-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the electrophilic substitution of iodine at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloro-4-oxo-6-iodoquinoline-3-carboxylic acid.
Reduction: Formation of 7-chloro-4-hydroxy-6-iodoquinoline-3-methanol.
Substitution: Formation of 7-azido-4-hydroxy-6-iodoquinoline-3-carboxylic acid.
Scientific Research Applications
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects. The presence of the iodine atom enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Lacks the iodine substitution, resulting in different chemical properties and biological activities.
7-Chloro-4-hydroxy-6-fluoroquinoline-3-carboxylic acid:
7-Chloro-4-hydroxy-6-bromoquinoline-3-carboxylic acid: Bromine substitution provides different steric and electronic effects compared to iodine.
Uniqueness: The presence of the iodine atom in 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for specific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity distinguish it from other similar quinoline derivatives.
Properties
CAS No. |
1021913-07-4 |
|---|---|
Molecular Formula |
C10H5ClINO3 |
Molecular Weight |
349.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



